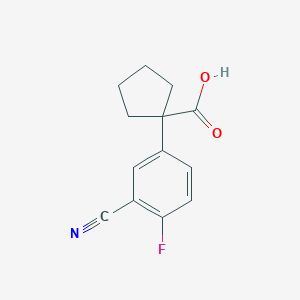

1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c14-11-4-3-10(7-9(11)8-15)13(12(16)17)5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLGNKGZDADWBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC(=C(C=C2)F)C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Phenyl Ring: The starting material, 3-cyano-4-fluorobenzene, is prepared through nitration and subsequent reduction of fluorobenzene.

Cyclopentane Ring Formation: The phenyl ring is then subjected to a Friedel-Crafts acylation reaction with cyclopentanone to form the cyclopentane ring.

Analyse Chemischer Reaktionen

1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the cyano group to an amine group.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid has the following chemical properties:

- Molecular Formula : C₁₃H₁₂FNO₂

- Molecular Weight : 233.24 g/mol

- IUPAC Name : this compound

- InChI Key : HFLGNKGZDADWBK-UHFFFAOYSA-N

The compound features a cyclopentane ring substituted with a cyano group and a fluorophenyl moiety, contributing to its unique chemical behavior and biological interactions.

Drug Design and Development

The compound is investigated for its potential as a bioisostere in drug design. Bioisosteres are compounds that have similar chemical structures but different biological properties, allowing for the modification of pharmacological profiles without significantly altering the original activity. For instance, cyclopentane derivatives have been shown to replace carboxylic acid groups in various biologically active compounds, enhancing their efficacy and reducing side effects .

Antagonistic Activity

Research indicates that derivatives of cyclopentane compounds can act as antagonists for specific receptors. A study demonstrated that cyclopentane derivatives could replace carboxylic acid moieties in thromboxane A2 receptor antagonists, maintaining or even enhancing their potency . This suggests that this compound may similarly exhibit antagonistic properties worth exploring.

The compound's structure allows it to interact with biological systems effectively. The presence of the cyano group may enhance lipophilicity, potentially improving membrane permeability and bioavailability. This characteristic is crucial for developing effective therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the potential applications of similar cyclopentane derivatives:

| Compound | Biological Activity | IC₅₀ (μM) |

|---|---|---|

| Cyclopentane-1,2-dione derivative | TP receptor antagonist | 0.054 ± 0.016 |

| Cyclopentane derivative (with carboxylic acid) | TP receptor antagonist | Comparable to parent compound |

These findings indicate that modifications to the cyclopentane structure can yield potent biological agents, supporting further research into this compound as a viable candidate for drug development .

Wirkmechanismus

The mechanism of action of 1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group and fluorine atom play crucial roles in its binding affinity and selectivity towards target proteins. The compound can inhibit or activate specific enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

1-(3-Cyano-4-chlorophenyl)cyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

1-(3-Cyano-4-bromophenyl)cyclopentane-1-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.

1-(3-Cyano-4-methylphenyl)cyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid is a synthetic organic compound with the molecular formula C13H12FNO2 and a molecular weight of 233.24 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a cyano group and a fluorine atom, suggests possible interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

- Formation of the Phenyl Ring : Starting from 3-cyano-4-fluorobenzene, which is prepared through nitration and subsequent reduction of fluorobenzene.

- Cyclopentane Ring Formation : The phenyl ring undergoes Friedel-Crafts acylation with cyclopentanone to form the cyclopentane structure.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the cyano group enhances the compound's ability to interact with microbial enzymes, potentially inhibiting their function. Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. In vitro assays using various cancer cell lines, including human U87 glioblastoma and DU145 prostate carcinoma cells, demonstrated that the compound may inhibit cell proliferation. The mechanism appears to involve interference with specific signaling pathways that regulate cell growth and apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cells |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The cyano group enhances binding affinity to proteins involved in critical cellular processes. This compound may act as an enzyme inhibitor or modulator, affecting pathways related to cell survival and proliferation .

Case Studies

Recent studies have focused on the pharmacokinetics and biodistribution of radiolabeled derivatives for imaging purposes. For instance, derivatives labeled with fluorine-18 showed promising results in PET imaging for detecting tumors in animal models. These studies highlighted the ability of such compounds to cross the blood-brain barrier (BBB) and accumulate in tumor tissues, indicating their potential utility in diagnostic applications .

Comparison with Related Compounds

To further understand its biological activity, this compound can be compared with structurally similar compounds:

| Compound Name | Substituent | Biological Activity |

|---|---|---|

| 1-(3-Cyano-4-chlorophenyl)cyclopentane-1-carboxylic acid | Chlorine | Moderate anticancer activity |

| 1-(3-Cyano-4-bromophenyl)cyclopentane-1-carboxylic acid | Bromine | Antimicrobial properties |

| 1-(3-Cyano-4-methylphenyl)cyclopentane-1-carboxylic acid | Methyl | Lower bioactivity |

The presence of different substituents can significantly alter the biological properties and mechanisms of action, highlighting the importance of structural modifications in drug design.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 1-(3-cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid?

- Methodology : Synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. For example, cyclopentane ring formation can be achieved via intramolecular alkylation or [3+2] cycloaddition. The fluorophenyl and cyano substituents are introduced using halogen exchange (e.g., SNAr reactions) and nitrile group installation via cyanation of aryl halides .

- Key Steps :

Cyclopentane ring construction using cyclization agents (e.g., DCC-mediated coupling).

Fluorine introduction via electrophilic fluorination or deprotection of fluorinated intermediates.

Carboxylic acid formation through hydrolysis of esters or nitriles under basic conditions (e.g., LiOH/MeOH) .

Q. How is the stereochemical integrity of the cyclopentane ring verified during synthesis?

- Analytical Approach :

- Chiral HPLC or NMR spectroscopy with chiral shift reagents to confirm enantiomeric excess.

- X-ray crystallography for absolute configuration determination (if crystalline derivatives are obtainable).

- Vibrational Circular Dichroism (VCD) for solution-phase stereochemical analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Primary Methods :

- ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and purity. For example, the ¹⁹F NMR chemical shift for the 4-fluoro group typically appears near −110 to −120 ppm, while the cyano group influences adjacent proton couplings in ¹H NMR .

- HRMS (High-Resolution Mass Spectrometry) : To validate molecular formula (e.g., [M+H]+ or [M+Na]+ ions).

- IR Spectroscopy : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N stretch ~2200 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

Molecular Docking (e.g., AutoDock Vina) to simulate binding to active sites.

MD Simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes.

QSAR Studies to correlate structural features (e.g., fluorine electronegativity, cyclopentane ring rigidity) with activity .

- Data Interpretation : Contradictions in docking scores vs. experimental IC₅₀ values may arise from solvent effects or conformational flexibility not captured in simulations .

Q. What strategies resolve low yields in the final hydrolysis step to the carboxylic acid?

- Troubleshooting :

- Optimized Reaction Conditions : Use LiOH in THF/water instead of NaOH to reduce side reactions.

- Protecting Group Strategy : Employ tert-butyl esters for acid-labile intermediates, followed by TFA deprotection .

- Monitoring Reaction Progress : In-situ FTIR or LC-MS to detect intermediate ester/acid conversion .

Q. How do electronic effects of the 3-cyano and 4-fluoro substituents influence reactivity in cross-coupling reactions?

- Mechanistic Analysis :

- The electron-withdrawing cyano group activates the aryl ring toward nucleophilic aromatic substitution (SNAr) but deactivates it in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Fluorine’s ortho/para-directing nature affects regioselectivity in further functionalization.

- Contradictory Observations : Conflicting reports on Suzuki coupling efficiency may stem from competing dehalogenation pathways when using bulky phosphine ligands .

Key Challenges and Contradictions

- Stereochemical Purity : Discrepancies in enantiomeric excess between synthetic batches may arise from incomplete chiral resolution during column chromatography .

- Biological Activity : Fluorine’s role in enhancing bioavailability vs. potential metabolic instability requires further in vitro/in vivo correlation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.